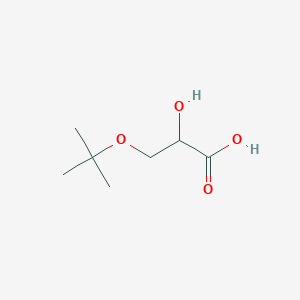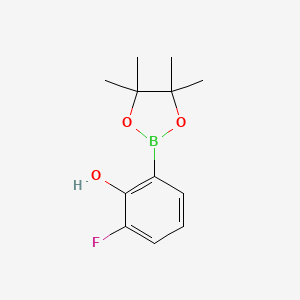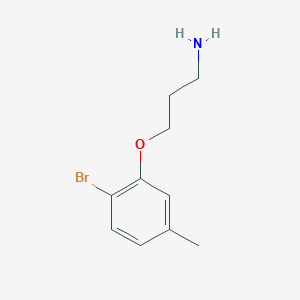
4-(2-Bromoethyl)-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoethyl)-2-methoxyphenol is an organic compound characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a methoxyphenol structure
Synthetic Routes and Reaction Conditions:
Bromination of 2-methoxyphenol: The synthesis typically begins with the bromination of 2-methoxyphenol. This reaction involves the use of bromine (Br₂) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature to avoid over-bromination.
Alkylation: The brominated intermediate is then subjected to an alkylation reaction with ethylene oxide or 2-bromoethanol under basic conditions (e.g., using sodium hydroxide or potassium carbonate) to introduce the 2-bromoethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems for bromination and alkylation steps can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the phenolic group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Formation of de-brominated phenols or reduced phenolic compounds.
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes for catalysis and material science applications.
Biology and Medicine:
Antimicrobial Agents: Potential use in the development of antimicrobial compounds due to its ability to disrupt microbial cell walls.
Pharmaceutical Research: Investigated for its potential as a precursor in the synthesis of drugs targeting neurological disorders and cancer.
Industry:
Polymer Chemistry: Utilized in the synthesis of functionalized polymers with specific properties for use in coatings, adhesives, and nanomaterials.
Material Science: Employed in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism by which 4-(2-Bromoethyl)-2-methoxyphenol exerts its effects is largely dependent on its chemical reactivity. The bromine atom can participate in electrophilic substitution reactions, making the compound a versatile intermediate. In biological systems, the compound may interact with cellular components through its phenolic group, potentially disrupting cellular processes or signaling pathways.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit enzymes by binding to active sites or modifying enzyme structure through covalent interactions.
Signal Transduction: It may interfere with signal transduction pathways by modifying receptor proteins or signaling molecules.
類似化合物との比較
4-(2-Chloroethyl)-2-methoxyphenol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-(2-Bromoethyl)phenol: Lacks the methoxy group, which affects its solubility and reactivity.
2-Bromo-4-methoxyphenol: The position of the bromine and methoxy groups is reversed, leading to different chemical behavior.
Uniqueness: 4-(2-Bromoethyl)-2-methoxyphenol is unique due to the combination of the bromine atom and the methoxy group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
IUPAC Name |
4-(2-bromoethyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUAZRBURCEDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














